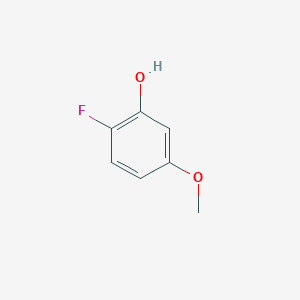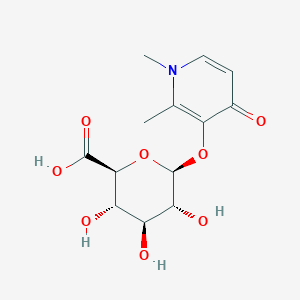
Deferiprone 3-O-beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deferiprone 3-O-beta-D-Glucuronide: is a metabolite of deferiprone, an oral iron chelator used primarily to treat transfusional iron overload in patients with thalassemia syndromes and other anemias . This compound is formed through the glucuronidation of deferiprone, a process that enhances its solubility and facilitates its excretion from the body .
Mechanism of Action
Target of Action
Deferiprone 3-O-beta-D-Glucuronide is a metabolite of Deferiprone, an oral iron chelator . The primary target of this compound is ferric ions (iron III) . Iron overload is a common issue in patients with conditions like sickle cell disease and thalassemia syndromes, who undergo repeated blood transfusions . By targeting ferric ions, this compound helps to reduce the iron burden in these patients .
Mode of Action
This compound, like its parent compound Deferiprone, acts by binding to ferric ions (iron III) to form a stable complex . This complex is then eliminated in the urine . Deferiprone is more selective for iron, with other metals such as zinc, copper, and aluminum having a lower affinity for Deferiprone .
Biochemical Pathways
By binding to excess iron in the body, it prevents the harmful effects of iron accumulation, such as damage to the liver, heart, and endocrine organs .
Pharmacokinetics
This compound is rapidly absorbed and metabolized. Following drug administration, serum levels of Deferiprone and this compound rise to maximum concentrations at 1.0 and 2.8 hours post-dose, respectively . The half-lives of Deferiprone and this compound are 1.5 and 1.6 hours, respectively . The majority of the administered drug is metabolized and excreted as this compound, with less than 4% excreted unchanged in urine up to 10 hours post-dose .
Result of Action
The primary result of the action of this compound is the reduction of iron overload in patients with conditions like sickle cell disease and thalassemia syndromes . By chelating excess iron, it helps to prevent the harmful effects of iron accumulation, including damage to vital organs .
Biochemical Analysis
Biochemical Properties
Deferiprone 3-O-beta-D-Glucuronide plays a significant role in biochemical reactions, particularly in the detoxification and excretion of deferiprone. This compound interacts with various enzymes, including UDP-glucuronosyltransferases (UGTs), which catalyze the glucuronidation process. The interaction between this compound and UGTs is essential for converting deferiprone into a more water-soluble form, facilitating its elimination via the kidneys . Additionally, this compound may interact with transport proteins involved in its cellular uptake and excretion.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By chelating excess iron, this compound helps prevent iron-induced oxidative stress and cellular damage. This compound can modulate the expression of genes involved in iron homeostasis and oxidative stress response . Furthermore, this compound may affect cellular metabolism by altering the availability of iron, a critical cofactor for many metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to ferric ions (iron III) and form a stable complex, which is then excreted in the urine . This iron-chelating activity is crucial for reducing iron overload and preventing iron-mediated cellular damage. This compound’s interaction with UGTs and transport proteins further facilitates its excretion and enhances its therapeutic efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable, with a half-life of approximately 1.6 hours . Over time, this compound is metabolized and excreted, with the majority of the administered dose being eliminated within 10 hours post-dose . Long-term studies have indicated that this compound does not accumulate significantly in tissues, reducing the risk of chronic toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reduces iron overload without causing significant adverse effects . At higher doses, this compound may induce toxic effects, including renal and hepatic toxicity, due to the excessive chelation of essential metals and disruption of metal homeostasis . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is primarily involved in the metabolic pathway of deferiprone, where it is formed through the action of UGTs . This glucuronidation process is a key step in the detoxification and excretion of deferiprone. The interaction of this compound with UGTs and other metabolic enzymes ensures its efficient conversion and elimination from the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various transporters and binding proteins . These transporters facilitate the cellular uptake and excretion of this compound, ensuring its effective removal from the body. The distribution of this compound is influenced by its solubility and interaction with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with UGTs and other metabolic enzymes . This localization is essential for its role in the glucuronidation process and subsequent excretion. Additionally, this compound may be transported to other cellular compartments through specific targeting signals and post-translational modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of deferiprone 3-O-beta-D-glucuronide typically involves the enzymatic glucuronidation of deferiprone. This reaction is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid from UDP-glucuronic acid to deferiprone . The reaction conditions generally include an aqueous buffer system at physiological pH and temperature.
Industrial Production Methods: : Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction, ensuring high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: : Deferiprone 3-O-beta-D-glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and release of deferiprone .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Conjugation: UDP-glucuronic acid and UDP-glucuronosyltransferase enzymes.
Major Products
Hydrolysis: Deferiprone and glucuronic acid.
Conjugation: This compound.
Scientific Research Applications
Chemistry: : Deferiprone 3-O-beta-D-glucuronide is used as a reference standard in analytical chemistry to study the metabolism and pharmacokinetics of deferiprone .
Biology: : In biological research, this compound is used to investigate the role of glucuronidation in drug metabolism and the activity of UDP-glucuronosyltransferase enzymes .
Medicine: : Clinically, this compound is significant in understanding the pharmacokinetics and safety profile of deferiprone in patients with iron overload conditions .
Industry: : In the pharmaceutical industry, this compound is used in the development and quality control of deferiprone formulations .
Comparison with Similar Compounds
Similar Compounds
Deferiprone: The parent compound, used as an iron chelator.
Deferasirox: Another oral iron chelator used for similar indications.
Deferoxamine: An injectable iron chelator used in acute iron toxicity.
Uniqueness: : Deferiprone 3-O-beta-D-glucuronide is unique in its role as a metabolite that facilitates the excretion of deferiprone. Unlike deferasirox and deferoxamine, which are used directly as chelators, this compound represents a crucial step in the metabolic pathway of deferiprone .
Properties
CAS No. |
141675-48-1 |
|---|---|
Molecular Formula |
C13H17NO8 |
Molecular Weight |
315.28 g/mol |
IUPAC Name |
(3R,4R,5R,6R)-6-(1,2-dimethyl-4-oxopyridin-3-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C13H17NO8/c1-5-10(6(15)3-4-14(5)2)21-13-9(18)7(16)8(17)11(22-13)12(19)20/h3-4,7-9,11,13,16-18H,1-2H3,(H,19,20)/t7-,8-,9-,11?,13+/m1/s1 |
InChI Key |
VOJFZOAEFOZFIL-VLSLFRSYSA-N |
SMILES |
CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Isomeric SMILES |
CC1=C(C(=O)C=CN1C)O[C@@H]2[C@@H]([C@@H]([C@H](C(O2)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C(=O)C=CN1C)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


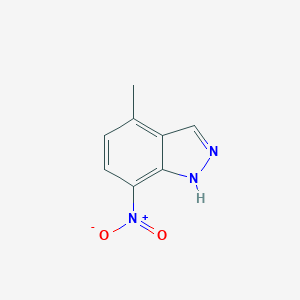
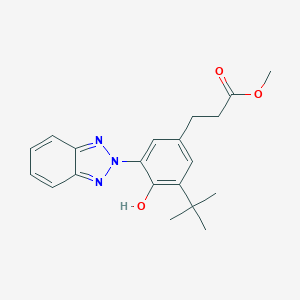
![2-[1-(4-fluorobenzyl)-1H-indol-3-yl]acetic acid](/img/structure/B185861.png)


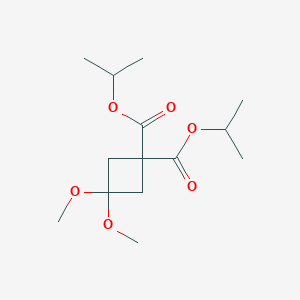
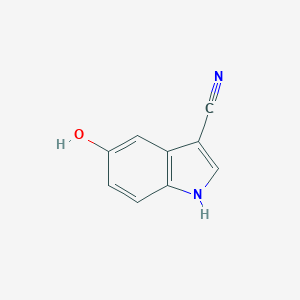
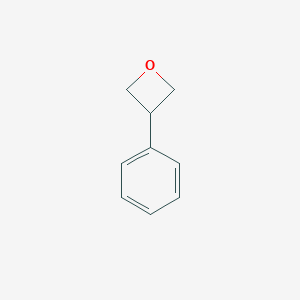
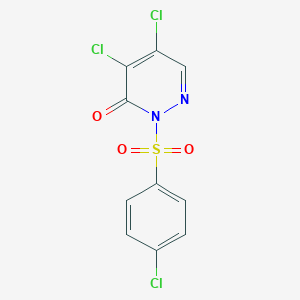
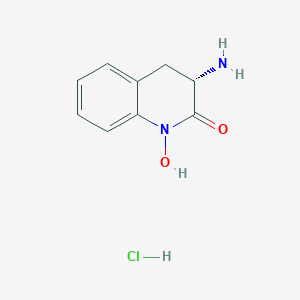
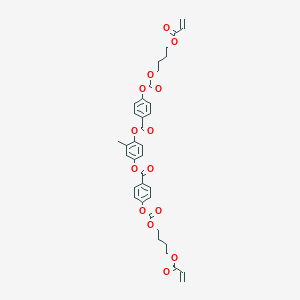
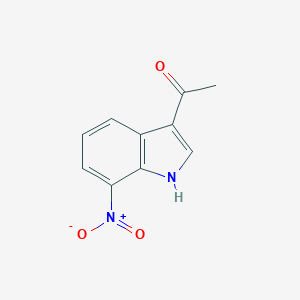
![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
